Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate
CAS No.:
Cat. No.: VC16949303
Molecular Formula: C9H13F3N2O2
Molecular Weight: 238.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13F3N2O2 |
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Molecular Weight | 238.21 g/mol |
IUPAC Name | methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboximidate |
Standard InChI | InChI=1S/C9H13F3N2O2/c1-16-7(13)6-2-4-14(5-3-6)8(15)9(10,11)12/h6,13H,2-5H2,1H3 |
Standard InChI Key | PBORDJDFJNKKBK-UHFFFAOYSA-N |
Canonical SMILES | COC(=N)C1CCN(CC1)C(=O)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a six-membered piperidine ring substituted with:
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A 2,2,2-trifluoroacetyl group (–COCF₃) at the nitrogen atom, which introduces strong electron-withdrawing effects, enhancing electrophilicity and influencing reactivity in nucleophilic substitution reactions .
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A carbimidate ester (–C(=NH)OCH₃) at the 4-position, a functional group derived from the Pinner reaction of nitriles. This moiety serves as a masked carboxylic acid or amide precursor, enabling controlled hydrolysis under acidic or basic conditions .
The molecular formula is C₉H₁₃F₃N₂O₂, with a calculated molecular weight of 254.21 g/mol. Spectroscopic data for analogous compounds suggest characteristic signals in NMR:
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¹H NMR: A singlet for the methyl ester (–OCH₃) at δ ~3.7 ppm and resonances for the piperidine protons between δ 1.5–3.5 ppm .
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¹⁹F NMR: A triplet for the CF₃ group at δ ~−70 ppm due to coupling with the carbonyl carbon .
Physicochemical Properties
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Melting Point: Estimated at 45–50°C based on similar N-acylated piperidine derivatives .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the trifluoroacetyl group; limited solubility in water .
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Stability: The carbimidate group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous storage .
Synthesis and Reaction Pathways
Pathway A: Nitrile to Carbimidate Conversion
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Piperidine-4-carbonitrile is treated with methanol and HCl gas to form the methyl carbimidate intermediate via the Pinner reaction :
\text{RCN} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{RC(=\overset{+}{NH}_2)OCH}_3 -
Trifluoroacetylation: The intermediate is reacted with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., triethylamine) to install the –COCF₃ group :
Pathway B: Direct Acylation of Piperidine
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Methyl piperidine-4-carboxylate is acylated with 2,2,2-trifluoroacetyl chloride under inert conditions :
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Imidate Formation: The ester is converted to the carbimidate using ammonium chloride and methanol under reflux .
Optimization Challenges
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Side Reactions: Competing hydrolysis of the carbimidate group necessitates strict anhydrous conditions .
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Yield Improvements: Catalytic use of 4-dimethylaminopyridine (DMAP) enhances acylation efficiency, achieving yields >80% in model systems .
Applications in Medicinal Chemistry
Beta-Lactamase Inhibition
Structural analogs of this compound, such as heterocyclic β-lactamase inhibitors, demonstrate potent activity against antibiotic-resistant bacteria . The trifluoroacetyl group may mimic the transition state of β-lactam hydrolysis, enabling competitive enzyme inhibition .
Kinase Inhibition
Piperidine derivatives with electron-withdrawing substituents show affinity for kinase ATP-binding pockets. Molecular docking studies suggest the trifluoroacetyl group could engage in hydrophobic interactions with residues like Leu83 in EGFR kinase .
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